
2-Methylcyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C4H7ClO2S It is a derivative of cyclopropane, featuring a sulfonyl chloride functional group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclopropane-1-sulfonyl chloride typically involves the reaction of 2-methylcyclopropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:
[ \text{2-Methylcyclopropane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by oxidation
Applications De Recherche Scientifique
2-Methylcyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methylcyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride, leading to the formation of a sulfonamide bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methylcyclopropane-1-sulfonyl chloride
- 2-Methylcyclopropane-1-carboxamide
- 1-Methylimidazole-2-sulfonyl chloride
- Piperidine-1-sulfonyl chloride
Uniqueness
2-Methylcyclopropane-1-sulfonyl chloride is unique due to its specific structural features and reactivity. The presence of the sulfonyl chloride group attached to a cyclopropane ring imparts distinct chemical properties, making it valuable for various synthetic applications. Its reactivity and ability to form stable derivatives with nucleophiles set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C4H7ClO2S |
|---|---|
Poids moléculaire |
154.62 g/mol |
Nom IUPAC |
2-methylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H7ClO2S/c1-3-2-4(3)8(5,6)7/h3-4H,2H2,1H3 |
Clé InChI |
IERGHMCVKWFZDY-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


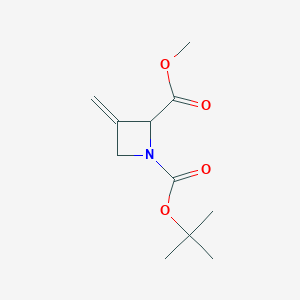
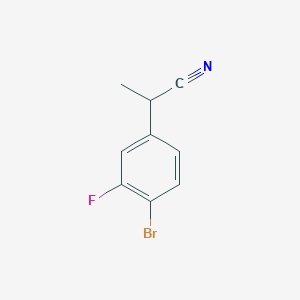
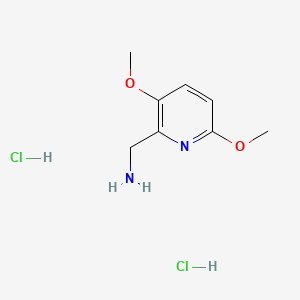
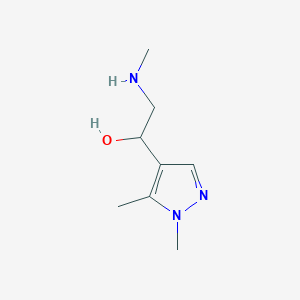
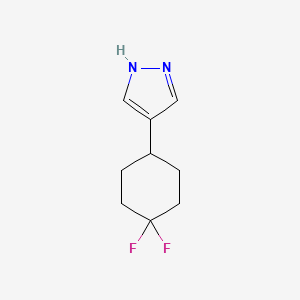
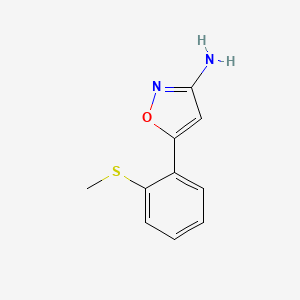
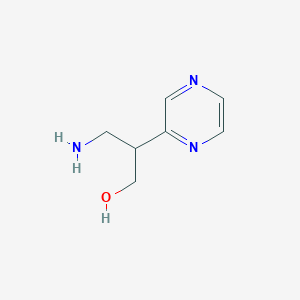

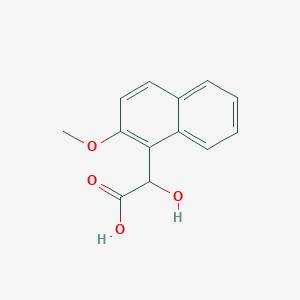
![8,8-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13613564.png)
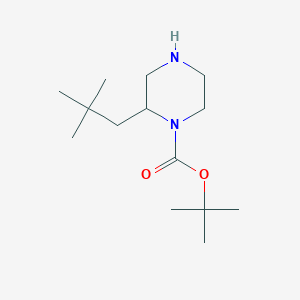


![(2s)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B13613591.png)
